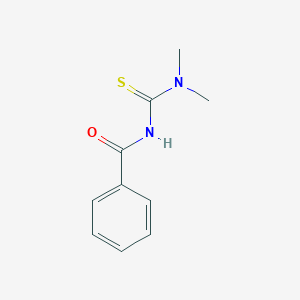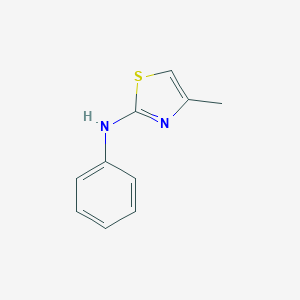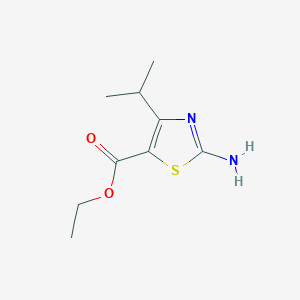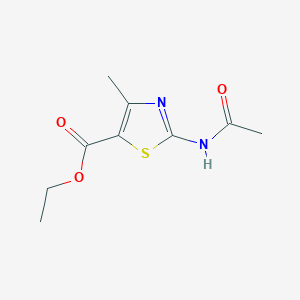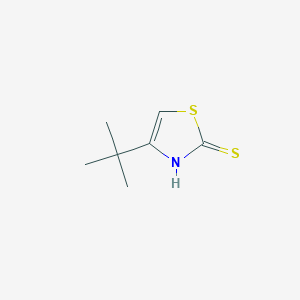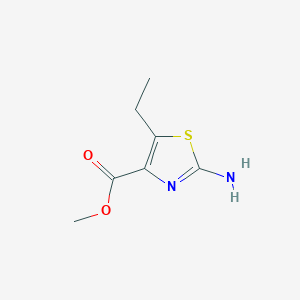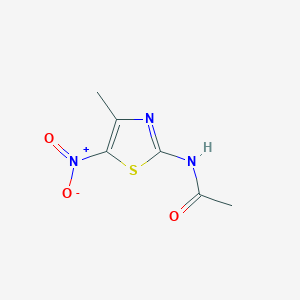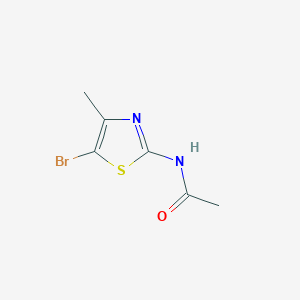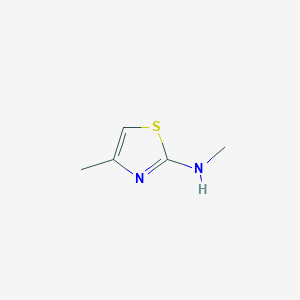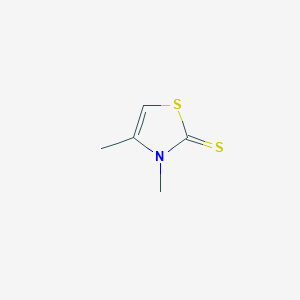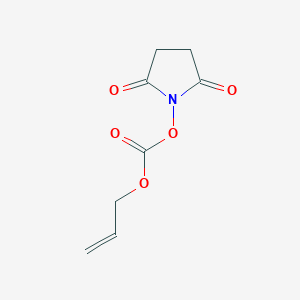![molecular formula C8H9ClN4O2 B189752 N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide CAS No. 7148-63-2](/img/structure/B189752.png)
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a wide range of biological activities. It has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, this compound has some limitations as well. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide. One potential direction is to explore its use in combination therapy for the treatment of cancer and other diseases. Another direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various applications.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is a multi-step process that involves the reaction of 2-amino-4-chloropyrimidine with acetic anhydride to form N-acetyl-2-amino-4-chloropyrimidine. This intermediate is then reacted with acetic acid to yield N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has been extensively studied for its scientific research applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propriétés
Numéro CAS |
7148-63-2 |
|---|---|
Nom du produit |
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide |
Formule moléculaire |
C8H9ClN4O2 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(2-acetamido-6-chloropyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H9ClN4O2/c1-4(14)10-7-3-6(9)12-8(13-7)11-5(2)15/h3H,1-2H3,(H2,10,11,12,13,14,15) |
Clé InChI |
CWYKGJYYAJPKKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NC(=N1)NC(=O)C)Cl |
SMILES canonique |
CC(=O)NC1=CC(=NC(=N1)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



